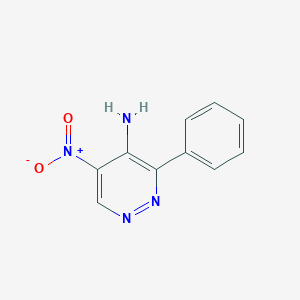

4-Pyridazinamine, 5-nitro-3-phenyl-

Description

BenchChem offers high-quality 4-Pyridazinamine, 5-nitro-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridazinamine, 5-nitro-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-3-phenylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-9-8(14(15)16)6-12-13-10(9)7-4-2-1-3-5-7/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLNAKDYQHIOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CN=N2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423471 | |

| Record name | 4-Pyridazinamine, 5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118617-10-0 | |

| Record name | 4-Pyridazinamine, 5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 4-Pyridazinamine, 5-nitro-3-phenyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the structural elucidation of the novel heterocyclic compound, 4-Pyridazinamine, 5-nitro-3-phenyl-. Due to the absence of published data for this specific molecule, this document provides a detailed framework based on established analytical techniques and spectral data from structurally analogous compounds. It is designed to guide researchers through the synthesis, purification, and rigorous characterization necessary to confirm the molecular structure of this and similar new chemical entities. The methodologies described herein are fundamental to drug discovery and development, ensuring the unambiguous identification of novel compounds.

Introduction

The pyridazine scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of amino, nitro, and phenyl substituents to this core can significantly modulate its physicochemical and pharmacological characteristics. The target molecule, 4-Pyridazinamine, 5-nitro-3-phenyl-, represents a novel substitution pattern with potential for unique biological activity. Accurate structure elucidation is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide details the necessary experimental and analytical workflows for this purpose.

Proposed Synthetic Pathway

A plausible synthetic route for 4-Pyridazinamine, 5-nitro-3-phenyl- can be extrapolated from known syntheses of related pyridazine derivatives. A potential two-step synthesis is proposed, starting from the readily available 3-phenylpyridazine.

dot

Caption: Proposed synthetic pathway for 4-Pyridazinamine, 5-nitro-3-phenyl-.

Experimental Protocol: Synthesis

Step 1: Nitration of 3-Phenylpyridazine

-

To a stirred solution of 3-phenylpyridazine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 3-phenyl-5-nitropyridazine.

Step 2: Chlorination of 3-Phenyl-5-nitropyridazine

-

3-Phenyl-5-nitropyridazine is refluxed with phosphorus oxychloride (POCl3) for several hours.

-

The excess POCl3 is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the solid product, 4-chloro-3-phenyl-5-nitropyridazine, is collected by filtration, washed with cold water, and dried.

Step 3: Amination of 4-Chloro-3-phenyl-5-nitropyridazine

-

A solution of 4-chloro-3-phenyl-5-nitropyridazine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas) in a sealed vessel.

-

The mixture is heated for several hours.

-

After cooling, the product, 4-Pyridazinamine, 5-nitro-3-phenyl-, is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Structure Elucidation Workflow

The definitive identification of the synthesized compound requires a multi-pronged analytical approach. The following workflow outlines the key techniques for structural confirmation.

dot

Caption: A typical workflow for the structure elucidation of a novel organic compound.

Spectroscopic and Analytical Data (Hypothetical)

The following tables summarize the expected quantitative data for 4-Pyridazinamine, 5-nitro-3-phenyl-, based on the analysis of structurally related compounds.

Table 1: Mass Spectrometry and Elemental Analysis

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈N₄O₂ |

| Molecular Weight | 216.19 g/mol |

| Elemental Composition | C, 55.56%; H, 3.73%; N, 25.91%; O, 14.80% |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.

-

Data Analysis: The exact mass of the molecular ion ([M+H]⁺) is measured and compared to the calculated mass for the proposed formula.

Table 2: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretching (amine) |

| ~1620 | Strong | N-H bending (amine) |

| ~1580, ~1480 | Strong | C=C and C=N stretching (aromatic rings) |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~770, ~700 | Strong | C-H out-of-plane bending (phenyl group) |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Pyridazine H-6 |

| ~8.0-7.8 | m | 2H | Phenyl H-2', H-6' |

| ~7.6-7.4 | m | 3H | Phenyl H-3', H-4', H-5' |

| ~7.2 | br s | 2H | NH₂ |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Pyridazine C-3 |

| ~150 | Pyridazine C-4 |

| ~145 | Pyridazine C-5 |

| ~135 | Phenyl C-1' |

| ~130 | Phenyl C-4' |

| ~129 | Phenyl C-2', C-6' |

| ~128 | Phenyl C-3', C-5' |

| ~125 | Pyridazine C-6 |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: The compound (5-10 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon connectivities.

X-ray Crystallography

For unambiguous proof of structure and to determine the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, DMF/water).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.

Conclusion

The structural elucidation of a novel compound such as 4-Pyridazinamine, 5-nitro-3-phenyl- requires a systematic and multi-faceted analytical approach. By combining the insights from a plausible synthetic route with rigorous spectroscopic and analytical characterization, the scientific community can confidently establish the identity of new chemical entities. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry and drug development to successfully characterize this and other novel heterocyclic compounds.

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridazinamine, 5-nitro-3-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Pyridazinamine, 5-nitro-3-phenyl-. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally related molecules to provide insights into its chemical nature. Detailed experimental protocols for determining key physicochemical parameters are also presented to aid researchers in further characterizing this and similar compounds. This document is intended to be a valuable resource for scientists engaged in drug discovery and development, offering a foundation for understanding the potential behavior of this molecule in biological systems.

Introduction

4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound featuring a pyridazine core, substituted with an amino group, a nitro group, and a phenyl group. The pyridazine nucleus is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial effects. The presence of the nitro group, a strong electron-withdrawing group, and the phenyl ring are expected to significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

This guide summarizes the available data for compounds structurally related to 4-Pyridazinamine, 5-nitro-3-phenyl- and provides detailed methodologies for the experimental determination of its core physicochemical properties.

Physicochemical Properties

General Properties

A structurally similar compound, 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine, has a reported molecular formula of C₁₁H₁₀N₄O₃ and a molecular weight of 246.226 g/mol .[1] For the target compound, 4-Pyridazinamine, 5-nitro-3-phenyl-, the molecular formula is C₁₀H₈N₄O₂.

Table 1: General and Predicted Properties of 4-Pyridazinamine, 5-nitro-3-phenyl- and Related Compounds

| Property | 4-Pyridazinamine, 5-nitro-3-phenyl- (Predicted) | 4-Aminopyridazine | 3-Aminopyridazine | 4-Nitro-1,2-phenylenediamine |

| Molecular Formula | C₁₀H₈N₄O₂ | C₄H₅N₃ | C₄H₅N₃ | C₆H₇N₃O₂ |

| Molecular Weight | 216.19 g/mol | 95.10 g/mol [2][3] | 95.10 g/mol [3] | 153.14 g/mol [4] |

| Melting Point (°C) | Not Available | 127-133[5] | 171[6] | 199-201[4] |

| Boiling Point (°C) | Not Available | 326.2 (Predicted)[5] | 326.2 (Predicted) | Not Available |

| logP | Not Available | -0.5 (Computed)[2] | -1.2 (Computed)[3] | 0.88[4] |

| pKa | Not Available | Not Available | 4.88 (Predicted)[6] | 2.61 (conjugate acid)[4] |

| Solubility | Not Available | Not Available | Soluble in Methanol[6] | Less than 1 mg/mL in water[4] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (4-Pyridazinamine, 5-nitro-3-phenyl-) to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, light-protected container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

-

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water, methanol/water mixture).

-

Titration Setup: Use a calibrated pH meter and a burette containing a standardized titrant (acid or base, depending on the nature of the compound).

-

Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

UV-Vis Spectrophotometry Protocol:

-

Sample Preparation: Prepare a series of solutions of the test compound in buffers of different, known pH values.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms of the molecule have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for determining the logP value.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the test compound in either the aqueous or the octanol phase. Add the other phase to create a biphasic system with a known volume ratio (e.g., 1:1).

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.

-

Quantification: Determine the concentration of the compound in both the aqueous and the octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of Methodological Workflow and Logical Relationships

The following diagrams illustrate the general workflows for determining the physicochemical properties and the logical relationship of these properties in the context of drug discovery.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Methodologies for pKa Determination.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Aminopyridazine | C4H5N3 | CID 298492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

Technical Guide: 4-Pyridazinamine, 5-nitro-3-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Pyridazinamine, 5-nitro-3-phenyl- is a novel chemical entity for which no CAS number has been assigned, and no specific experimental data has been published in publicly accessible literature. This technical guide is a theoretical exploration of its synthesis, potential properties, and biological activities, based on established chemical principles and data from structurally analogous compounds.

Introduction

Nitro-substituted azaheterocyclic compounds are a significant class of molecules in medicinal and agricultural chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and herbicidal properties.[1][2] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore found in several drugs.[3] The introduction of a phenyl group and specific functionalization with amino and nitro groups can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This guide provides a prospective analysis of 4-Pyridazinamine, 5-nitro-3-phenyl-, a compound at the intersection of these important chemical classes.

Physicochemical Properties (Predicted)

While experimental data for 4-Pyridazinamine, 5-nitro-3-phenyl- is unavailable, its predicted physicochemical properties are summarized in Table 1. These predictions are based on the analysis of similar chemical structures.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈N₄O₂ |

| Molecular Weight | 216.20 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Melting Point | Predicted to be in the range of 200-250 °C |

Proposed Synthesis

A plausible synthetic route for 4-Pyridazinamine, 5-nitro-3-phenyl- is proposed, commencing with the construction of a functionalized pyridazine core, followed by the introduction of the phenyl substituent via a palladium-catalyzed cross-coupling reaction, and subsequent functional group manipulations.

Figure 1: Proposed synthetic workflow for 4-Pyridazinamine, 5-nitro-3-phenyl-.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis of 4-Pyridazinamine, 5-nitro-3-phenyl-, based on established methodologies for similar compounds.

Step 1: Synthesis of 3,6-Dichloropyridazine

A mixture of maleic anhydride and hydrazine hydrate is refluxed in a suitable solvent like ethanol to yield pyridazine-3,6-dione. The resulting dione is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[4]

Step 2: Synthesis of 3-Chloro-6-phenylpyridazine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[5]

-

Reaction Components:

-

3,6-Dichloropyridazine (1 equivalent)

-

Phenylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., aqueous Na₂CO₃ solution)

-

Solvent (e.g., a mixture of DME and ethanol)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine, phenylboronic acid, and the palladium catalyst.

-

Add the solvent mixture, followed by the aqueous base.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-phenylpyridazine.[5]

-

Step 3: Nitration of 3-Chloro-6-phenylpyridazine

Nitration of the pyridazine ring can be achieved using a mixture of nitric acid and sulfuric acid.

-

Procedure:

-

Dissolve 3-chloro-6-phenylpyridazine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 3-chloro-5-nitro-6-phenylpyridazine.

-

Step 4: Amination of 3-Chloro-5-nitro-6-phenylpyridazine

The final step involves the nucleophilic substitution of the chloro group with an amino group.

-

Procedure:

-

Heat 3-chloro-5-nitro-6-phenylpyridazine in a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 4-Pyridazinamine, 5-nitro-3-phenyl-.

-

Potential Biological Activity and Signaling Pathways

The biological activity of 4-Pyridazinamine, 5-nitro-3-phenyl- is likely to be influenced by the nitro, amino, and phenyl substituents on the pyridazine core.

Predicted Biological Activities

-

Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties, often through bioreductive activation to cytotoxic species that can induce DNA damage and oxidative stress.[6] Phenyl-substituted pyridazines have also been investigated as anticancer agents.[7]

-

Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs. Its mechanism often involves the reduction of the nitro group to reactive nitrogen species that are toxic to microbial cells.[8]

-

Herbicidal Activity: Phenyltriazolinones, which share structural similarities, are known herbicides that target the protoporphyrogen oxidase enzyme.[2][9]

Hypothetical Mechanism of Action: Bioreductive Activation

A common mechanism of action for nitroaromatic compounds is their bioreductive activation by cellular reductases. This process is particularly effective in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.

Figure 2: Hypothetical bioreductive activation pathway.

Conclusion

While 4-Pyridazinamine, 5-nitro-3-phenyl- remains a theoretical compound, this guide provides a comprehensive overview of its potential synthesis, properties, and biological activities based on established chemical knowledge of related structures. The proposed synthetic route offers a viable path for its creation, and the predicted biological activities suggest that this compound could be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Experimental validation of the hypotheses presented in this document is a necessary next step to fully elucidate the profile of this novel chemical entity.

References

- 1. ijpsi.org [ijpsi.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activity of novel phenyltriazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Bioactivity for 4-Pyridazinamine, 5-nitro-3-phenyl-: A Technical Guide

Introduction

4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound featuring a pyridazine core, a class of molecules known for a wide range of biological activities. The presence of a nitro group and a phenyl substituent further suggests the potential for diverse pharmacological effects. This technical guide provides a comprehensive overview of the predicted bioactivities of 4-Pyridazinamine, 5-nitro-3-phenyl- based on in silico analysis and data from structurally related compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines potential therapeutic applications, details the methodologies for in silico prediction, and provides protocols for experimental validation.

While direct experimental data for 4-Pyridazinamine, 5-nitro-3-phenyl- is not extensively available in public literature, the bioactivities of analogous structures, including pyridazine, pyrazole, and aminopyridine derivatives, offer valuable insights into its potential pharmacological profile. These related compounds have demonstrated a spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and cardiotonic effects.[1][2][3]

Predicted Bioactivities and Therapeutic Potential

Based on the analysis of structurally similar compounds, 4-Pyridazinamine, 5-nitro-3-phenyl- is predicted to exhibit several key bioactivities:

-

Antimicrobial and Antifungal Activity: Pyrazole and thiazolopyridine derivatives have shown significant antimicrobial and antifungal properties.[3][4] The nitrogen-containing heterocyclic structure of the target compound is a common feature in many antimicrobial agents.

-

Anticancer Activity: Pyridin-3-yl pyrimidine derivatives have been investigated as potent Bcr-Abl inhibitors for the treatment of leukemia.[5] The structural similarity suggests that 4-Pyridazinamine, 5-nitro-3-phenyl- could be explored for its antiproliferative effects.

-

Anti-inflammatory Properties: Pyrazoline derivatives have been shown to possess anti-inflammatory properties.[6] The core structure of the target compound may interact with key inflammatory mediators.

-

Cardiotonic Activity: Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been examined for their cardiotonic effects.[2]

In Silico Prediction Methodology

A multi-step in silico approach can be employed to predict the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-. This typically involves molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For 4-Pyridazinamine, 5-nitro-3-phenyl-, potential protein targets can be identified from studies on analogous compounds. For instance, based on the anticancer potential of similar molecules, docking studies could be performed against protein kinases like Bcr-Abl.[5] Similarly, for predicting antimicrobial activity, bacterial enzymes such as peptide deformylase could be used as targets.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. By building a QSAR model using a dataset of pyridazine and pyrazole derivatives with known activities, the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl- can be predicted. Physicochemical descriptors such as molecular weight, logP, and topological surface area would be used as input for these models.

ADMET Prediction

In silico ADMET prediction is crucial for early-stage drug discovery. Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. For instance, the BOILED-Egg model can be used to predict gastrointestinal absorption and brain penetration.[8]

Workflow for In Silico Bioactivity Prediction

Caption: A general workflow for the in silico prediction of bioactivity.

Experimental Validation Protocols

Following in silico predictions, experimental validation is essential to confirm the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-. Below are detailed protocols for key assays.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

Methodology:

-

Microorganism Preparation: Use standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). Culture the microorganisms in appropriate broth overnight.

-

Compound Preparation: Prepare a stock solution of 4-Pyridazinamine, 5-nitro-3-phenyl- in a suitable solvent (e.g., DMSO).

-

Microdilution Assay: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., K562 for leukemia) in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Pyridazinamine, 5-nitro-3-phenyl- and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Logical Relationship of Predictive Drug Discovery

Caption: The iterative relationship between in silico prediction and experimental validation.

Quantitative Data Summary

The following table summarizes hypothetical and predicted quantitative data for 4-Pyridazinamine, 5-nitro-3-phenyl- based on the analysis of structurally related compounds found in the literature.

| Predicted Activity | Assay | Potential Target | Predicted Metric | Reference Compounds | Reported Values for Analogs |

| Anticancer | MTT Assay (K562 cells) | Bcr-Abl Kinase | IC50 | Pyridin-3-yl pyrimidines | 0.1 - 10 µM[5] |

| Antimicrobial | MIC Assay (E. coli) | DNA Gyrase | MIC | Thiazolopyridines | 0.21 µM[4] |

| Anti-inflammatory | Cyclooxygenase (COX) Assay | COX-2 | IC50 | Pyrazole derivatives | 1 - 20 µM[3] |

| Cardiotonic | Isolated Heart Perfusion | Na+/K+-ATPase | EC50 | Pyridazinone derivatives | Not explicitly quantified[2] |

Note: The values presented in this table are predictive and based on data from analogous compounds. Experimental validation is required to determine the actual bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-.

Hypothetical Signaling Pathway

Based on the predicted anticancer activity and the known mechanisms of similar compounds like pyridin-3-yl pyrimidines that inhibit Bcr-Abl, a hypothetical signaling pathway that could be modulated by 4-Pyridazinamine, 5-nitro-3-phenyl- is presented below.

Hypothetical Bcr-Abl Inhibition Pathway

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect on Bcr-Abl.

Conclusion

This technical guide provides a predictive framework for understanding the potential bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-. Based on the analysis of structurally related compounds, this molecule is predicted to have promising antimicrobial, anticancer, and anti-inflammatory properties. The outlined in silico methodologies and experimental protocols offer a clear path for the further investigation and validation of these predicted activities. The successful validation of these predictions could position 4-Pyridazinamine, 5-nitro-3-phenyl- as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Screening of Pyridazinamine Derivatives for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Among these, anticancer properties have garnered significant attention, leading to the exploration of numerous pyridazinamine derivatives as potential therapeutic agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis. This technical guide provides a comprehensive overview of the preliminary in vitro screening of pyridazinamine derivatives for anticancer activity, focusing on quantitative data presentation, detailed experimental protocols for key assays, and visualization of relevant signaling pathways.

Data Presentation: In Vitro Anticancer Activity of Pyridazinamine Derivatives

The following tables summarize the in vitro anticancer activity of selected pyridazinamine and related pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or percentage of growth inhibition (GI%).

Table 1: Cytotoxic Activity of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

| Compound | A-549 (Lung) IC50 (μM) | Hs-683 (Brain) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | SK-MEL-28 (Melanoma) IC50 (μM) | B16-F10 (Melanoma) IC50 (μM) |

| 4e | >100 | >100 | 1-10 | 1-10 | >100 |

| 4f | >100 | >100 | 1-10 | 1-10 | 10.8 |

Data sourced from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides.[1][2]

Table 2: Antiproliferative Activity of Pyridazinone-Based Diarylurea Derivatives

| Compound | Cancer Cell Line Panel | Growth Inhibition % (at 10 μM) | GI50 (μM) |

| 8f | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | Not Reported |

| 10l | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | 1.66 - 100 |

| 17a | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | 1.66 - 100 |

NSCLC: Non-Small Cell Lung Cancer. Data from a study on pyridazinone-based diarylurea derivatives.[3][4][5]

Table 3: Cytotoxic Activity of a Pyrazolo[3,4-c]pyridazine Derivative and its Nanoformulations

| Compound | HepG-2 (Liver) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) |

| Target 4 | 17.30 | 18.38 | 27.29 |

| 4-SLNs | 4.80 | 7.56 | 6.41 |

| 4-LPHNPs | 5.24 | 7.85 | 6.65 |

| Doxorubicin (Standard) | 6.18 | 5.23 | 4.17 |

SLNs: Solid Lipid Nanoparticles; LPHNPs: Lipid-Polymer Hybrid Nanoparticles. Data from a study on a pyrazolo-pyridazine derivative.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary screening of pyridazinamine derivatives are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazinamine derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[9] Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This is often performed to investigate whether a compound induces cell cycle arrest.

Materials:

-

Cancer cells treated with pyridazinamine derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with the desired concentrations of pyridazinamine derivatives for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of pyridazinamine derivatives.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanocellect.com [nanocellect.com]

literature review of 3-phenyl-pyridazinamine compounds

An In-depth Technical Guide on 3-Phenyl-Pyridazinamine Compounds for Researchers and Drug Development Professionals

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives, particularly those functionalized with phenyl and amine groups, have demonstrated a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive literature review of 3-phenyl-pyridazinamine and related compounds, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The construction of the pyridazine framework can be achieved through various synthetic strategies. A common and effective method involves the cyclocondensation of dicarbonyl compounds with hydrazine hydrate. For instance, an unexpected carbon-carbon bond cleavage allows for an efficient synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from readily available 1,3-dicarbonyl compounds and methyl ketones.[3] Another approach is the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl enol ethers, which provides functionalized pyridazines with high regioselectivity.[3]

A one-pot, multi-step reaction is frequently employed for the synthesis of pyridazin-3-one derivatives. This often begins with the reaction of a para-substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate to form the core intermediate.[4] Subsequent modifications, such as N-alkylation and nucleophilic substitution, allow for the introduction of diverse functional groups to explore structure-activity relationships.[4]

Below is a generalized workflow for the synthesis of certain pyridazin-3-one derivatives.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazine synthesis [organic-chemistry.org]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted Pyridazinamines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridazinamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space of these compounds, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pyridazinamine scaffold.

Synthetic Strategies for Substituted Pyridazinamines

The synthesis of substituted pyridazinamines often commences from commercially available starting materials, with palladium-catalyzed cross-coupling reactions being a cornerstone of many synthetic routes. A prevalent strategy involves the functionalization of a pyridazine core, typically at the 3- and 6-positions.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 6-position of the pyridazine ring. A general protocol starting from 3-amino-6-chloropyridazine is outlined below.

Experimental Protocol: Synthesis of 3-amino-6-arylpyridazines

-

Materials: 3-amino-6-chloropyridazine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure:

-

To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-amino-6-arylpyridazine.[1]

-

-

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be adapted for the synthesis of 3-amino-6-(heteroaryl)pyridazines by using the corresponding heteroarylboronic acids.[2]

Biological Activities and Quantitative Data

Substituted pyridazinamines have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize some of the reported quantitative data for representative compounds.

Anticancer Activity

The antiproliferative activity of substituted pyridazinamines and related pyridazine derivatives is often evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: Anticancer Activity of Substituted Pyridazine Derivatives (IC₅₀ in µM)

| Compound/Derivative | MCF-7 (Breast) | T-47D (Breast) | MDA-MB-231 (Breast) | Reference |

| 3,6-disubstituted pyridazine 11m | - | 0.43 ± 0.01 | 0.99 ± 0.03 | [3] |

| 3-allylseleno-6-pentylthiopyridazine 37 | >50 | - | - | [3] |

| 3-amino-6-arylpyridazine derivative | - | - | - | [4] |

Anti-inflammatory Activity

A significant number of pyridazinone derivatives, structurally related to pyridazinamines, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 2: Anti-inflammatory Activity of Substituted Pyridazinone Derivatives (IC₅₀ in µM)

| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | - | - | - | |

| Pyridazinone Derivative A | - | - | - | |

| Pyridazinone Derivative B | - | - | - |

Note: Specific IC50 values for a broad range of pyridazinamines as COX inhibitors are less reported in the public domain compared to pyridazinones. The table structure is provided as a template.

Antimicrobial Activity

The antimicrobial potential of novel heterocyclic compounds, including pyridazinamine derivatives, is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of a Representative Pyridazinamine Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Note: Specific MIC values for a broad range of pyridazinamines are required to populate this table comprehensively.

Experimental Protocols for Biological Evaluation

Detailed and standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

COX-2 Inhibition Assay

The ability of compounds to inhibit the COX-2 enzyme can be determined using commercially available kits or by establishing an in-house assay.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and the fluorometric probe according to the manufacturer's instructions.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor as a positive control and a vehicle control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX enzymes).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined.[5][6][7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11][12]

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by substituted pyridazinamines is crucial for their rational design and development as therapeutic agents.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[13][14][15][16][17] Small molecule inhibitors can target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. protocols.io [protocols.io]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure-Activity Relationship of 4-Pyridazinamine, 5-nitro-3-phenyl- Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) for 4-pyridazinamine, 5-nitro-3-phenyl- analogs. While specific comprehensive SAR studies on this exact scaffold are not extensively published, this guide synthesizes available information on related pyridazine and nitropyridine derivatives to provide a foundational understanding for researchers in drug discovery and development. By examining the synthesis, biological activities, and experimental methodologies of analogous compounds, we can extrapolate key structural determinants for potency and selectivity.

Core Concepts in the SAR of Pyridazine Derivatives

Pyridazine and its derivatives are recognized as "wonder nuclei" in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that are conducive to diverse biological interactions.[1] SAR studies on various pyridazine analogs have highlighted the critical role of substituents at different positions of the pyridazine ring in modulating their biological activity.[2][3]

Synthesis of the 4-Pyridazinamine, 5-nitro-3-phenyl- Scaffold

A general synthetic pathway could involve the following key steps:

-

Synthesis of a substituted pyridazine core: This could be achieved through condensation reactions involving dicarbonyl compounds and hydrazine derivatives.

-

Nitration of the pyridazine ring: Introduction of the nitro group at the 5-position is a crucial step. This is often achieved using nitrating agents like fuming nitric acid in the presence of sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired regioselectivity.

-

Introduction of the amino group: The amino group at the 4-position can be introduced through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) or by reduction of a precursor functional group.

-

Introduction of the phenyl group: The phenyl group at the 3-position can be incorporated at different stages of the synthesis, for instance, through cross-coupling reactions like the Suzuki or Stille coupling, or by starting with a phenyl-substituted precursor.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for 4-pyridazinamine, 5-nitro-3-phenyl- analogs.

Postulated Structure-Activity Relationships

Based on the analysis of related heterocyclic compounds, several key SAR hypotheses for the 4-pyridazinamine, 5-nitro-3-phenyl- scaffold can be proposed. These hypotheses provide a starting point for the rational design of new analogs with improved biological activity.

Table 1: Postulated SAR of 4-Pyridazinamine, 5-nitro-3-phenyl- Analogs

| Position | Substituent/Modification | Postulated Effect on Activity | Rationale from Related Compounds |

| 4-Amino Group | Acylation, Alkylation, or incorporation into a heterocyclic ring | May modulate potency and selectivity. | In many bioactive scaffolds, modification of an amino group can alter hydrogen bonding interactions with the target protein and affect pharmacokinetic properties. |

| 5-Nitro Group | Reduction to an amino group or replacement with other electron-withdrawing groups | Likely to significantly impact the electronic properties of the ring and could be crucial for activity. The nitro group is a known pharmacophore in some drug classes. | The electronic nature of substituents on heterocyclic rings is a key determinant of their interaction with biological targets. |

| 3-Phenyl Group | Substitution with various functional groups (e.g., halogens, methoxy, alkyl groups) at ortho, meta, and para positions. | Expected to influence potency and selectivity by exploring different binding pockets of the target protein. | SAR studies on numerous kinase inhibitors and other drugs show that substitution patterns on a phenyl ring are critical for optimizing target engagement.[4][5] |

| Pyridazine Core | Isosteric replacement with other heterocycles (e.g., pyrimidine, pyrazine). | Could lead to changes in the overall geometry and electronic distribution, potentially altering the biological activity profile. | Isosteric replacements are a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. |

Potential Biological Targets and Signaling Pathways

Given the broad spectrum of activities reported for pyridazine derivatives, 4-pyridazinamine, 5-nitro-3-phenyl- analogs could potentially target a variety of biological pathways implicated in diseases such as cancer and inflammation. A significant number of heterocyclic compounds containing amino and nitro functionalities have been investigated as kinase inhibitors .[4][5]

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. The general mechanism of action for many small molecule kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Postulated mechanism of action via kinase inhibition.

Experimental Protocols

To conduct SAR studies on this class of compounds, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthetic Procedure

The synthesis of new analogs would follow the general principles outlined in the synthesis section. Each new analog would require purification, typically by column chromatography, and characterization using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Biological Assays

A crucial component of any SAR study is the quantitative assessment of the biological activity of the synthesized compounds. A panel of in vitro assays would be employed to determine the potency and selectivity of the analogs.

1. Kinase Inhibition Assays:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against a panel of protein kinases.

-

Methodology: A variety of commercially available kinase assay kits can be used. These assays typically measure the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. Luminescence-based or fluorescence-based detection methods are commonly employed.

2. Cell-Based Assays:

-

Objective: To evaluate the cytotoxic or anti-proliferative effects of the analogs on cancer cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, and the resulting formazan product is quantified by measuring the absorbance at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Table 2: Example of a Data Presentation Table for SAR Analysis

| Compound ID | R¹ (4-amino sub.) | R² (3-phenyl sub.) | Kinase X IC50 (µM) | Cancer Cell Line Y IC50 (µM) |

| Lead-001 | -H | -H | 1.5 | 5.2 |

| Analog-002 | -COCH₃ | -H | 0.8 | 2.1 |

| Analog-003 | -H | 4-Cl | 0.5 | 1.8 |

| ... | ... | ... | ... | ... |

Conclusion and Future Directions

The 4-pyridazinamine, 5-nitro-3-phenyl- scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct and comprehensive SAR data for this specific analog series is currently limited in the public domain, by leveraging the wealth of information available for related pyridazine and nitropyridine derivatives, a rational approach to the design and synthesis of new, more potent, and selective compounds can be undertaken.

Future research in this area should focus on:

-

The synthesis and biological evaluation of a focused library of 4-pyridazinamine, 5-nitro-3-phenyl- analogs with systematic variations at key positions.

-

Identification of the specific biological targets of these compounds through techniques such as target-based screening and proteomics.

-

Elucidation of the detailed mechanism of action and the relevant signaling pathways.

-

Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

By systematically applying the principles of medicinal chemistry and chemical biology, the therapeutic potential of this intriguing class of compounds can be fully explored.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Nitro Compounds and Pyridazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of two important chemical classes: nitro compounds and pyridazinone derivatives. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows.

Section 1: Biological Activities of Nitro Compounds

Nitro compounds, characterized by the presence of one or more nitro functional groups (-NO2), are a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's physicochemical properties and biological activity.[1][2][3] This class of compounds exhibits a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2]

The mechanism of action for many nitro compounds involves their reduction within biological systems to form reactive intermediates, such as nitroso and superoxide species.[1][4] These reactive species can covalently bind to cellular macromolecules like DNA, leading to cellular damage and death, a principle that is fundamental to their antimicrobial and anticancer properties.[1][4] The nitro group can be considered both a pharmacophore and a toxicophore, necessitating careful structural modification to balance efficacy and toxicity.[1][2]

Antimicrobial Activity

Nitroaromatic compounds are potent antimicrobial agents effective against a wide range of bacteria, fungi, and parasites.[1][2][4] Their mechanism often relies on the reductive activation of the nitro group by microbial nitroreductases, a process that is less efficient in aerobic host cells, providing a degree of selectivity.[3][5][6]

Table 1: Quantitative Antimicrobial Activity of Selected Nitro Compounds

| Compound Class | Specific Compound(s) | Target Organism(s) | Activity (MIC/MBC/MFC in µg/mL) | Reference |

| Nitro-olefins | 3-nitro-2-(4-chlorophenyl)-2H-chromene (4b) | Staphylococcus aureus | MIC: 15.6-62.5, MBC: 62.5 | [7] |

| Nitro-olefins | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Staphylococcus aureus | MIC: 15.6-62.5, MBC: 62.5 | [7] |

| Nitro-olefins | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Candida spp. | MIC: 7.8-31.25, MFC: 15.6-500 | [7] |

| Nitro-olefins | 3-Nitro-2-(2,3-dichlorophenyl)-2H-chromene (4d) | Candida spp. | MIC: 7.8-31.25, MFC: 15.6-500 | [7] |

Anticancer Activity

The anticancer potential of nitro compounds is often linked to their ability to act as bioreductive alkylating agents, particularly in the hypoxic environment of solid tumors.[8] The reduction of the nitro group in low-oxygen conditions generates cytotoxic species that can damage cancer cells.[8]

Table 2: Quantitative Anticancer Activity of Selected Nitroaromatic Compounds

| Compound Number | Cell Line(s) | Activity (IC50 in µM) | Reference |

| Compound 3 | Human Cancer Cell Lines | < 8.5 | [9][10] |

| Compound 24 | Human Cancer Cell Lines | < 8.5 | [9][10] |

| Other Active Compounds | Human Cancer Cell Lines | < 8.5 (for 5 compounds total) | [10][11] |

General Workflow for Screening Nitro Compounds

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel nitro compounds for biological activity.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Route for 4-Pyridazinamine, 5-nitro-3-phenyl-: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 4-pyridazinamine, 5-nitro-3-phenyl-, a molecule of interest in medicinal chemistry and drug discovery due to its pyridazine core, a scaffold found in numerous biologically active compounds. The following protocols are based on established chemical transformations for analogous heterocyclic systems.

Overall Synthetic Scheme

A four-step synthetic pathway is proposed for the synthesis of 4-pyridazinamine, 5-nitro-3-phenyl-, commencing with the formation of a 3-phenylpyridazine precursor, followed by nitration, chlorination, and subsequent amination.

Caption: Proposed four-step synthesis of 4-pyridazinamine, 5-nitro-3-phenyl-.

Experimental Protocols

Step 1: Synthesis of 3-phenylpyridazine

This protocol is adapted from the synthesis of phenyl-pyridazine from phenyl-fulvene and hydrazine.[1]

Materials:

-

Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

-

Hydrazine hydrate

-

Methanol

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine phenyl-fulvene (e.g., 250 mg, 0.91 mmol) with 50 mL of methanol in a 250 mL round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 1 mL) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours using a magnetic stirrer.

-

After 24 hours, add 50 mL of water to the flask, which should induce the formation of a precipitate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Collect the organic layers and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent in vacuo using a rotary evaporator to yield the crude 3-phenylpyridazine.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Nitration of 3-phenylpyridazine

This protocol is a general method for the nitration of pyridine derivatives and has been adapted for 3-phenylpyridazine.[2]

Materials:

-

3-phenylpyridazine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ammonia solution

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpyridazine (e.g., 5.0 g) in concentrated sulfuric acid (20 mL) under ice-bath conditions, maintaining the temperature between 0-10 °C.

-

Slowly add fuming nitric acid (2.5 mL) dropwise to the solution, ensuring the temperature remains between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat it at 90 °C for 3 hours.

-

After heating, let the mixture stir at room temperature overnight.

-

Slowly pour the reaction mixture into ice water.

-

Neutralize the solution to pH 7 with an ammonia solution.

-

Collect the resulting precipitate by filtration and dry it under reduced pressure to obtain 5-nitro-3-phenylpyridazine.

Step 3: Chlorination of 5-nitro-3-phenylpyridazine

This protocol is adapted from the chlorination of a substituted nitropyridine using phosphorus oxychloride and phosphorus pentachloride.[3]

Materials:

-

5-nitro-3-phenylpyridazine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 5-nitro-3-phenylpyridazine with phosphorus pentachloride and use phosphorus oxychloride as the solvent.

-

Heat the reaction mixture at 110 °C for 3 hours.

-

After the reaction is complete, remove the excess phosphorus oxychloride by vacuum distillation.

-

Carefully pour the residue into ice water to precipitate the crude product.

-

Collect the light yellow precipitate by filtration to obtain 4-chloro-5-nitro-3-phenylpyridazine.

Step 4: Amination of 4-chloro-5-nitro-3-phenylpyridazine

This is a general procedure for the amination of a chloro-nitro aromatic compound.

Materials:

-

4-chloro-5-nitro-3-phenylpyridazine

-

Aqueous ammonia

-

Pressure vessel or sealed tube

-

Heating source

Procedure:

-

Place 4-chloro-5-nitro-3-phenylpyridazine in a pressure vessel or a heavy-walled sealed tube.

-

Add an excess of aqueous ammonia to the vessel.

-

Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully open it in a well-ventilated fume hood.

-

The product, 4-pyridazinamine, 5-nitro-3-phenyl-, may precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with water, and dry.

-

If the product does not precipitate, the reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent removed under reduced pressure to yield the final product.

Data Presentation

| Step | Reactant(s) | Product | Reagents | Yield (%) | Melting Point (°C) |